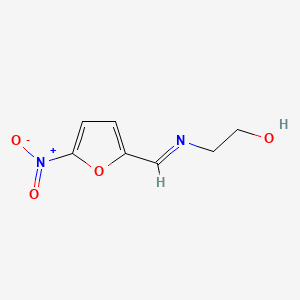
2-((5-Nitro-2-furyl)imino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Nitro-2-furyl)imino)ethanol is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a nitrofuran moiety attached to an iminoethanol group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitro-2-furyl)imino)ethanol typically involves the nitration of furfural to form 5-nitro-2-furfuraldehyde, which is then reacted with ethanolamine to yield the desired product . The reaction conditions often require the use of fuming nitric acid in ethanoic anhydride at low temperatures (around -10°C) for the nitration step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and catalytic processes may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Nitro-2-furyl)imino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
2-((5-Nitro-2-furyl)imino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and protozoa.
Medicine: Potential use in the development of new therapeutic agents for infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-((5-Nitro-2-furyl)imino)ethanol involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets proteins and enzymes involved in DNA synthesis and repair, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furfuraldehyde: A precursor in the synthesis of 2-((5-Nitro-2-furyl)imino)ethanol.
2-((5-Nitro-2-furyl)thiazole): Another nitrofuran derivative with similar biological activities.
2-((5-Nitro-2-furyl)benzothiazole): Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its iminoethanol group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
40855-12-7 |
|---|---|
Formule moléculaire |
C7H8N2O4 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-[(5-nitrofuran-2-yl)methylideneamino]ethanol |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-8-5-6-1-2-7(13-6)9(11)12/h1-2,5,10H,3-4H2 |
Clé InChI |
ZYPBOGIEVIGGCO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



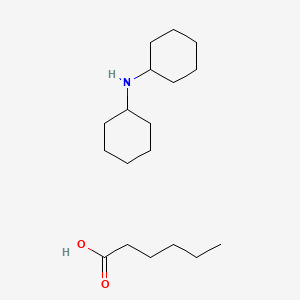

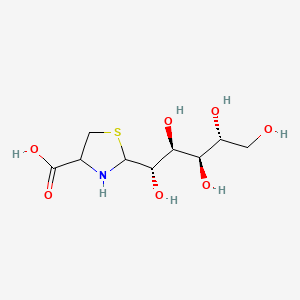
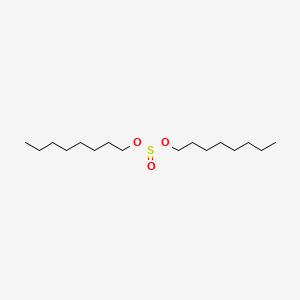

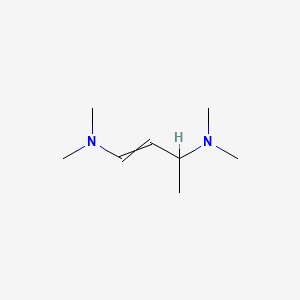
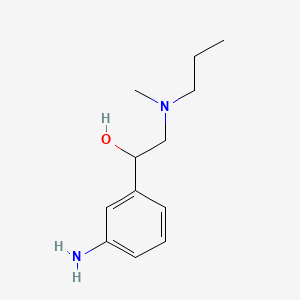
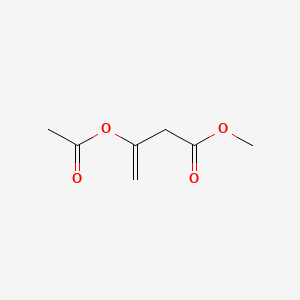
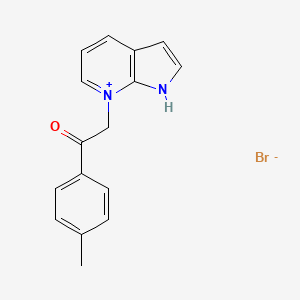
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
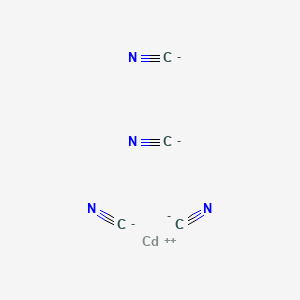
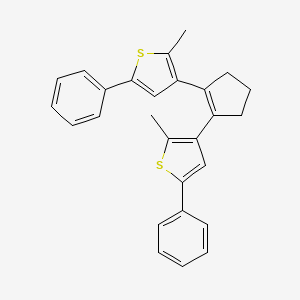
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
